molecular formula C18H19N5O2 B2967025 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899736-97-1

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

Cat. No.: B2967025
CAS No.: 899736-97-1
M. Wt: 337.383
InChI Key: BOEKSGBLNLMYHH-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds containing a pyrazolo-pyrimidine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the pyrazolo-pyrimidine core: : This step often requires the cyclization of appropriate precursors under acidic or basic conditions. Key reagents may include hydrazines and diketones.

  • Introduction of the p-tolyl group: : This can be achieved via a Friedel-Crafts alkylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid.

  • Attachment of the cyclopentanecarboxamide group: : This involves coupling reactions, possibly using amide bond formation techniques such as using carbodiimides as activating agents.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions is crucial. High-yielding reactions, cost-effective reagents, and environmentally friendly processes are preferred. Automated synthesizers and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide can undergo various chemical reactions:

  • Oxidation: : Introducing oxidizing agents like hydrogen peroxide can lead to the formation of corresponding oxidized derivatives.

  • Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogenating agents, organometallic compounds.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used, ranging from simple oxidized or reduced derivatives to complex substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, owing to its versatile reactive groups.

Biology

In biological research, derivatives of this compound can be explored as potential enzyme inhibitors or probes for studying biochemical pathways.

Medicine

The medicinal applications are particularly intriguing, as the compound could serve as a lead structure for designing new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound might find use in the development of advanced materials, such as polymers or molecular electronics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentaneamide

  • N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6(4H)-yl)cyclopentanecarboxamide

Uniqueness

The uniqueness of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide lies in its specific substitution pattern, which can significantly influence its reactivity and biological activity compared to similar compounds. This makes it a valuable compound for targeted research and development.

Conclusion

This compound stands out due to its complex structure and potential applications across various scientific fields. Its unique chemical properties make it an interesting subject for further study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-8-14(9-7-12)23-16-15(10-20-23)18(25)22(11-19-16)21-17(24)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKSGBLNLMYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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